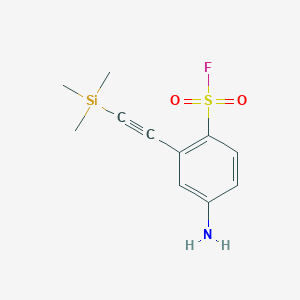

4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride

Description

Role of Multifunctional Sulfonyl Fluorides in Covalent Probe Design

The structural architecture of this compound positions it as a paradigm for multifunctional covalent probes. Its aryl sulfonyl fluoride group serves as an electrophilic warhead capable of undergoing SuFEx reactions with nucleophilic residues in protein binding pockets, particularly serine, threonine, or tyrosine side chains. This reactivity is finely balanced between stability in aqueous environments and selective target engagement, a hallmark of advanced sulfur fluoride probes. The trimethylsilyl-protected alkyne moiety provides a bioorthogonal handle for subsequent click chemistry-based conjugation, enabling fluorescent tagging, affinity purification, or crosslinking applications without interfering with initial target binding.

The amine substituent introduces synthetic flexibility, allowing straightforward derivatization through amide coupling or reductive amination to incorporate pharmacophores, solubility modifiers, or targeting motifs. This trifunctionality enables three distinct operational phases:

- Target engagement via sulfonyl fluoride-protein nucleophile interaction

- Functional expansion through alkyne-azide cycloaddition

- Probe optimization via amine-directed structural diversification

Recent studies demonstrate that such multifunctional probes outperform monospecific analogs in target identification workflows. For example, parallel screening of SuFExable compounds against human neutrophil elastase revealed that structural complexity enhances both binding affinity and selectivity. The ability to iteratively modify each functional domain makes this class of molecules particularly valuable for mapping enzyme active sites and studying protein interaction networks.

Historical Evolution of Sulfur-Fluoride Exchange (SuFEx) Chemistry

The development of this compound is inextricably linked to the maturation of SuFEx chemistry, which originated from systematic investigations into sulfur(VI) fluoride reactivity. Early work by Sharpless and colleagues established the foundational principles of SuFEx as a click reaction, characterized by its reliability, biocompatibility, and tolerance to diverse functional groups. Key milestones include:

- 2014 : Formal recognition of SuFEx as a next-generation click chemistry platform, leveraging sulfuryl fluoride (SO₂F₂) for forming robust molecular connections

- 2017 : Expansion into multidimensional SuFEx using thionyl tetrafluoride (SOF₄), demonstrating sequential functionalization capabilities

- 2019 : Application of SuFEx libraries for agnostic discovery of covalent enzyme inhibitors, validating the approach against human neutrophil elastase

These advancements created the conceptual framework for designing compounds like this compound. The molecule’s sulfonyl fluoride group directly inherits the SuFEx legacy, while its alkyne tag incorporates lessons from copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Historical optimization of sulfur fluoride leaving group kinetics enabled the precise tuning of reactivity required for selective protein modification – a critical advancement over earlier, less discriminatory covalent modifiers.

Modern SuFEx probes build upon these foundations by integrating multiple orthogonal reactivity domains. The compound’s trimethylsilyl group exemplifies this trend, providing both alkyne protection and steric modulation of sulfonyl fluoride reactivity. This dual functionality addresses historical challenges in balancing probe stability during synthesis with reactivity in biological systems. Contemporary applications extend beyond basic protein labeling to include activity-based proteomics, covalent inhibitor discovery, and dynamic mapping of enzymatic conformations.

The trajectory from simple benzenesulfonyl fluorides to sophisticated multifunctional analogs mirrors the broader evolution of chemical biology tools. Where early sulfonyl fluorides served primarily as serine protease inhibitors, modern derivatives like this compound enable complex interrogation of biological systems through their programmable reactivity and modular design. This progression underscores the compound’s role as both a product and driver of innovation in SuFEx chemistry.

Properties

Molecular Formula |

C11H14FNO2SSi |

|---|---|

Molecular Weight |

271.38 g/mol |

IUPAC Name |

4-amino-2-(2-trimethylsilylethynyl)benzenesulfonyl fluoride |

InChI |

InChI=1S/C11H14FNO2SSi/c1-17(2,3)7-6-9-8-10(13)4-5-11(9)16(12,14)15/h4-5,8H,13H2,1-3H3 |

InChI Key |

LAFAMHANYOALCO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(C=CC(=C1)N)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Sulfonyl Fluoride Formation

The sulfonyl fluoride group is introduced through chlorosulfonation followed by fluoride substitution . In a representative protocol:

-

Chlorosulfonation : A benzene derivative (e.g., 4-nitrobenzene) reacts with chlorosulfonic acid (ClSO₃H) at 50–70°C for 4–6 hours, yielding 4-nitrobenzenesulfonyl chloride.

-

Fluorination : The sulfonyl chloride intermediate is treated with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous tetrahydrofuran (THF) at 0–25°C, replacing the chloride with fluoride.

Critical Parameters :

-

Molar Ratios : A 1:1.5 ratio of aromatic precursor to chlorosulfonic acid ensures complete conversion.

-

Temperature Control : Exothermic reactions necessitate cooling to avoid side products.

Alkyne Functionalization via Sonogashira Coupling

The trimethylsilyl ethynyl group is introduced using a Sonogashira cross-coupling reaction :

-

Reagents :

-

Palladium catalyst (Pd(PPh₃)₄ or PdCl₂(PPh₃)₂).

-

Copper(I) iodide (CuI) as a co-catalyst.

-

Trimethylsilylacetylene (TMSA) as the alkyne source.

-

-

Conditions :

Reaction Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with TMSA activated by CuI.

Yield Optimization :

-

Catalyst Loading : 2–5 mol% Pd and 10 mol% CuI achieve >80% conversion.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Amination Strategies

The amino group is introduced via nitro reduction or direct amination :

Nitro Reduction Pathway

-

Nitro Precursor Synthesis : The sulfonyl fluoride intermediate is nitrated at the para position using HNO₃/H₂SO₄.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to amine.

Example Protocol :

Direct Amination

-

Buchwald-Hartwig Coupling : Aryl halides react with ammonia or amines using Pd catalysts.

-

Conditions : Pd₂(dba)₃, Xantphos ligand, Cs₂CO₃ base, 100°C in toluene.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and minimal waste:

Process Intensification

Purification Protocols

| Step | Method | Conditions | Purity (%) |

|---|---|---|---|

| Sulfonylation | Crystallization | Ethanol/water (3:1), −20°C | 95 |

| Alkyne Coupling | Column Chromatography | Hexane/EtOAc (4:1) | 89 |

| Amination | Distillation | Reduced pressure (10 mmHg) | 98 |

Challenges and Mitigation Strategies

Side Reactions

Scalability Limits

-

Catalyst Cost : Palladium recycling systems (e.g., fixed-bed reactors) reduce expenses.

-

Waste Management : Chlorosulfonic acid neutralization with Ca(OH)₂ minimizes environmental impact.

Emerging Methodologies

Photocatalytic Approaches

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.

Addition Reactions: The alkyne tag allows for click chemistry reactions, such as azide-alkyne cycloaddition.

Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and catalysts such as palladium or copper. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution can yield sulfonamide derivatives, while click chemistry reactions can produce triazole-linked compounds .

Scientific Research Applications

Chemical Probe Synthesis

One of the primary applications of 4-amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is in the synthesis of chemical probes. This trifunctional building block enables researchers to create context-specific covalent modifications of biological targets. By appending this compound to ligands or pharmacophores through its amine linker, scientists can facilitate selective interactions with proteins or other biomolecules, enhancing the specificity and efficacy of biochemical assays .

Key Features:

- Aryl Sulfonyl Fluoride Group : This moiety is crucial for covalent bonding with target proteins.

- Alkyne Tag : Allows for further functionalization and detection through click chemistry methods.

- Amine Synthetic Handle : Provides a versatile point for attachment to various biological molecules.

Mechanistic Insights

Research indicates that AEBSF can reduce infarct volume and improve neurological function in animal models by decreasing markers of apoptosis and endoplasmic reticulum stress. This suggests that similar mechanisms could be explored using this compound in future studies aimed at understanding its effects on cellular stress responses .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride involves its ability to form covalent bonds with biological targets. The sulfonyl fluoride group can react with nucleophilic residues in proteins, leading to the formation of stable covalent adducts. This covalent modification can alter the function of the target protein, providing insights into its biological role .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with other sulfonyl fluorides and amino-substituted benzene derivatives:

Structural Analogues

Reactivity and Stability

Sulfonyl Fluoride Reactivity :

- The target compound’s sulfonyl fluoride group reacts similarly to AEBSF and ethanesulfonyl fluoride, forming stable covalent bonds with nucleophiles (e.g., tyrosine residues in proteins). However, steric hindrance from the TMS-ethynyl group may slow reactivity compared to smaller analogues like ethanesulfonyl fluoride .

- Unlike AEBSF, which hydrolyzes to release HF (posing handling risks), the TMS-ethynyl group may stabilize the compound against premature hydrolysis .

- Ethynyl Group Utility: The TMS-protected ethynyl group differentiates it from compounds like 4-(acetylamino)benzenesulfonyl fluoride (ALD00176), which lacks alkyne functionality. Desilylation with fluoride sources (e.g., KF/Al₂O₃, as in ) generates terminal alkynes for orthogonal bioconjugation .

Biological Activity

4-Amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is a multifunctional organic compound characterized by its unique structural features, including a sulfonyl fluoride group, an amino group, and a trimethylsilyl ethynyl moiety. This compound has garnered attention due to its significant biological activity, particularly its ability to form covalent bonds with proteins, which can lead to alterations in protein function. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₅FNO₂S

- Molecular Weight : 271.38 g/mol

- Functional Groups : Sulfonyl fluoride, amino group, trimethylsilyl ethynyl

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. The sulfonyl fluoride group reacts with these residues, creating stable covalent adducts that can modify protein functions. This property is particularly useful in studying enzyme mechanisms and protein labeling.

Key Mechanisms:

- Covalent Modification : The formation of stable adducts with proteins alters their functionality.

- Enzyme Inhibition : The compound acts as a potent inhibitor of serine proteases, impacting various biochemical pathways.

- Targeted Drug Development : Its ability to selectively modify proteins makes it a valuable tool in drug discovery.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Inhibition of PI3K Pathway

In a study examining the effects of this compound on the PI3K pathway, researchers found that the compound completely inhibited the expression of CHOP, an endoplasmic reticulum stress-induced transcription factor. This suggests potential applications in treating diseases associated with ER stress, such as neurodegenerative disorders and diabetes .

Case Study 2: Protein Labeling Techniques

The compound has been utilized in various biochemical assays for protein labeling, demonstrating its versatility in modifying protein functions. Its unique structure allows for selective interactions with specific protein residues, providing insights into their biological roles and mechanisms.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(2-Aminoethyl)benzenesulfonyl fluoride | Contains an aminoethyl side chain | Used primarily as a protease inhibitor |

| 4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride | Contains an aldehyde group along with sulfonyl fluoride | Versatile for SuFEx-enabled modifications |

| 4-Amino-N-(p-toluenesulfonyl)-benzamide | Contains an amide linkage instead of sulfonyl fluoride | Used mainly as a substrate for enzyme studies |

Applications in Drug Discovery

The unique combination of functional groups in this compound allows it to participate in diverse reactions not possible with other similar compounds. Its ability to covalently modify proteins enhances its utility in drug discovery and development. The compound's mechanism of action provides a framework for designing new therapeutic agents targeting specific proteins involved in disease processes.

Q & A

Basic: What are the common synthetic routes for preparing 4-amino-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride, and what key reaction conditions are required?

Answer:

The synthesis typically involves sequential functionalization of a benzene sulfonyl fluoride core. A common route starts with nitration of benzenesulfonyl fluoride, followed by reduction to the amine derivative. The trimethylsilyl (TMS)-ethynyl group is introduced via Sonogashira coupling using a palladium catalyst, requiring anhydrous conditions and inert atmosphere (e.g., argon) to prevent side reactions . Key steps include:

- Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.

- Sonogashira Coupling : TMS-acetylene, Pd(PPh₃)₄, CuI, and a base (e.g., triethylamine) in THF .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm the aromatic proton environment, TMS-ethynyl signals (~0.1 ppm for TMS protons), and sulfonyl fluoride group (¹⁹F NMR at ~60–70 ppm) .

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡C stretch), ~1370 cm⁻¹ (S=O asymmetric stretch), and ~1160 cm⁻¹ (S-O-F stretch) .

- HPLC-MS : Reversed-phase HPLC with a C18 column (acetonitrile/water gradient) and ESI-MS for purity and molecular ion verification .

Basic: How should this compound be stored to maintain stability, and what handling precautions are critical?

Answer:

- Storage : Under inert gas (argon) at –20°C in a desiccator to prevent hydrolysis of the sulfonyl fluoride group. Avoid exposure to moisture or glass containers, as silanol groups in glass can react with TMS-ethynyl moieties .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. In case of skin contact, rinse immediately with water for ≥15 minutes .

Advanced: How can computational methods optimize reaction conditions for introducing the TMS-ethynyl group?

Answer:

Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity in Sonogashira coupling. ICReDD’s approach combines reaction path searching with experimental feedback:

- Parameter Optimization : Solvent polarity (THF vs. DMF), base strength (Et₃N vs. DBU), and catalyst loading.

- Machine Learning : Training models on existing coupling reaction datasets to predict yields under novel conditions .

Advanced: How can researchers resolve contradictory data on the reactivity of the sulfonyl fluoride group in nucleophilic substitution reactions?

Answer:

Discrepancies often arise from solvent polarity, nucleophile strength (e.g., amines vs. thiols), or competing hydrolysis. Systematic analysis includes:

- Kinetic Studies : Monitor reaction progress via ¹⁹F NMR to track fluoride release.

- Competitive Experiments : Compare reaction rates of sulfonyl fluoride with other electrophiles (e.g., sulfonyl chlorides) under identical conditions .

Advanced: What role does the TMS-ethynyl group play in click chemistry applications, and how can its stability in biological systems be enhanced?

Answer:

The TMS-ethynyl group enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation. To improve in vivo stability:

- Protection Strategies : Use photocleavable groups or enzymatically labile linkers.

- PEGylation : Modify the compound with polyethylene glycol to reduce non-specific interactions .

Advanced: What methodologies are recommended for assessing the environmental persistence and toxicity of this compound?

Answer:

- OECD 301/302 Tests : Evaluate biodegradability (e.g., closed bottle test) and hydrolysis half-life.

- Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays for acute toxicity.

- Soil Mobility : Column leaching studies with varying pH and organic matter content .

Advanced: How can in vivo studies address challenges related to the compound’s bioavailability and off-target effects?

Answer:

- Radiolabeling : Incorporate ¹⁸F or ³H isotopes for pharmacokinetic tracking.

- Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target serine hydrolases .

- Formulation : Nanoencapsulation or liposomal delivery to enhance tissue specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.